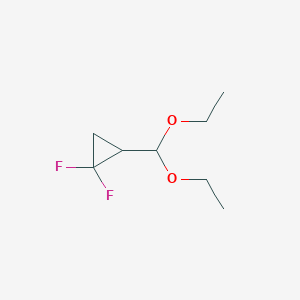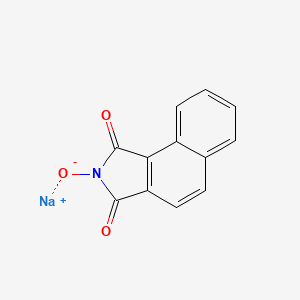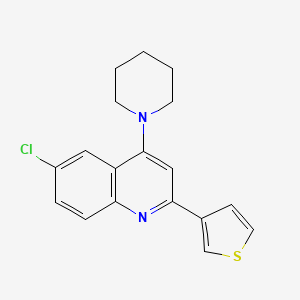
2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a chlorophenyl group, a hydroxyazetidinyl group, and an acetonitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions where a chlorophenyl halide reacts with the azetidine derivative.
Addition of the Acetonitrile Group: This can be done through reactions such as nucleophilic addition or substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the nitrile group, converting it to amines.
Substitution: The chlorophenyl group might participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanol
- 2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)propionitrile
Uniqueness
2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11ClN2O/c12-9-3-1-2-8(4-9)11(5-13)14-6-10(15)7-14/h1-4,10-11,15H,6-7H2 |
InChI Key |
QUNDWJBTMFOJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




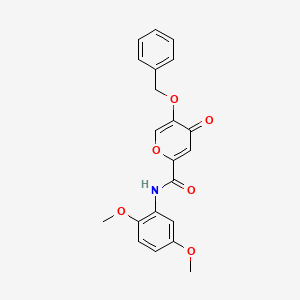
![2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B14865470.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865472.png)


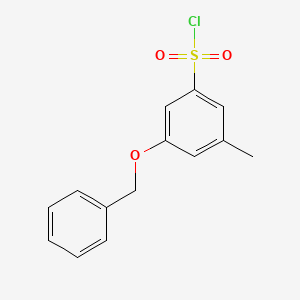
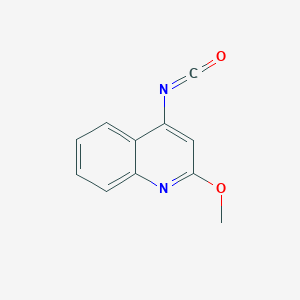
![N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine](/img/structure/B14865510.png)
